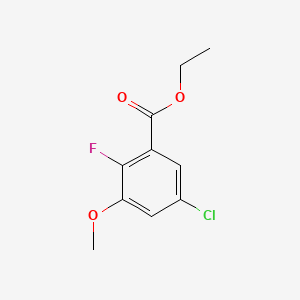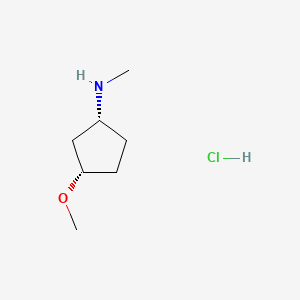
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyrimidine ring with a propyl group at the 6-position and a sulfanylidene group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common route involves the nitration of pyridine to introduce the nitro group, followed by the formation of the pyrimidine ring through cyclization reactions. The propyl and sulfanylidene groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The sulfanylidene group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Substitution reactions often require strong bases or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfanylidene group yields sulfoxide or sulfone derivatives .
Applications De Recherche Scientifique
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitropyridine: Similar in structure but lacks the pyrimidine ring and sulfanylidene group.
6-propyl-2-sulfanylidene-1H-pyrimidin-4-one: Lacks the nitro-substituted pyridine ring.
5-nitropyridin-2-ylazo derivatives: Similar nitro-substituted pyridine ring but different functional groups.
Uniqueness
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
79932-97-1 |
|---|---|
Formule moléculaire |
C12H12N4O3S |
Poids moléculaire |
292.32 g/mol |
Nom IUPAC |
3-(5-nitropyridin-2-yl)-6-propyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N4O3S/c1-2-3-8-6-11(17)15(12(20)14-8)10-5-4-9(7-13-10)16(18)19/h4-7H,2-3H2,1H3,(H,14,20) |
Clé InChI |
VLDCOPCNFZRSQC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)N(C(=S)N1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)




![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)





